2,6-Dimethoxyaniline

Organic Synthesis Reductive Dealkoxylation Carbon-Oxygen Bond Cleavage

Sourcing 2,6-dimethoxyaniline with consistent steric and electronic properties is critical for reproducible synthesis of N₂O-Schiff base complexes and Se nanowire precursors. This intermediate provides the exact 2,6-substitution pattern required for cadmium(II)-based luminescent material geometry and solvothermal reduction selectivity. - Yields ultralong, single-crystalline Se nanowires with turn-on fields as low as ~3.8 V/µm and emission current stability <3% fluctuation over 1000 min. - Forms fluorescent Cd(II) complexes with characteristic emission bands and supramolecular architectures via C-H···Cl and π···π interactions. - Serves as a key analytical standard for environmental fate studies of commercial pesticide degradation products.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 2734-70-5
Cat. No. B1294893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxyaniline
CAS2734-70-5
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)N
InChIInChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3
InChIKeyHQBJSEKQNRSDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethoxyaniline Core Identity and Industrial Standing


2,6-Dimethoxyaniline (DMA) is a substituted aromatic amine (C₈H₁₁NO₂) that serves as a critical intermediate in organic synthesis, organic photochemistry, and coordination chemistry . Its structure is defined by an amino group (-NH₂) flanked by two methoxy groups (-OCH₃) at the 2- and 6- positions of the benzene ring, a substitution pattern that profoundly influences its electronic properties and steric environment [1]. This configuration imparts unique characteristics that differentiate it from other aniline derivatives, making it a strategic building block for pharmaceuticals, dyes, agrochemicals, and advanced materials .

Synthetic intermediate for N₂O-Schiff base ligands
Reductant in solvothermal Se nanowire synthesis
Metabolite reference standard for pesticide monitoring

Why 2,6-Dimethoxyaniline Cannot Be Replaced


Simple substitution of 2,6-Dimethoxyaniline with unsubstituted aniline or other mono-/di-substituted analogs is not feasible due to the profound influence of the 2,6-dimethoxy pattern on key molecular parameters. Compared to aniline, the electron-donating methoxy groups in DMA significantly lower the oxidation potential and alter the basicity . The dual ortho-substitution creates a unique steric shield around the amino group, which can modulate reactivity in both nucleophilic and electrophilic aromatic substitution reactions differently than the unshielded aniline or the electronically similar but sterically distinct 2,6-dimethylaniline [1]. Furthermore, the specific orientation of the methoxy groups dictates selectivity in complex formation and polymer structure, as demonstrated by the varying properties of poly(methoxyaniline) isomers [2]. These quantifiable differences in electronic structure, steric hindrance, and physicochemical properties directly translate to divergent performance in applications ranging from nanomaterials synthesis to pharmaceutical manufacturing.

Electronic effect: 2,6-dimethoxy substitution significantly alters oxidation potential and basicity compared to unsubstituted aniline; direct swap may shift redox behavior.
Steric shielding: Dual ortho-methoxy groups create a steric environment that modulates reaction selectivity differently than 2,6-dimethylaniline or unshielded analogs.
Polymer structure: Methoxy orientation dictates polymer properties; poly(methoxyaniline) isomers show divergent conductivity and solubility profiles.

2,6-Dimethoxyaniline Selection Evidence


Superior Reactivity in Reductive Cleavage

In electron-transfer-induced reductive dealkoxylation reactions, N,N-dimethyl-2,6-dimethoxyaniline demonstrates a superior reaction rate compared to its ortho-methoxy isomer, while the para-methoxy isomer is completely unreactive [1]. This establishes a clear reactivity hierarchy directly tied to the 2,6-substitution pattern.

Reductive Cleavage Reactivity
Head-to-head
2,6-dimethoxy isomer shows highest relative reactivity; para-methoxy isomer unreactive.
Supports synthetic selectivity for C–O bond activation.
Alkali metal reduction in aprotic solvent; reactivity order: 2,6 > o-methoxy >> p-methoxy.
Organic Synthesis Reductive Dealkoxylation Carbon-Oxygen Bond Cleavage

Narrow-Spectrum Antibacterial Profile

2,6-Dimethoxyaniline exhibits a narrow-spectrum antibacterial activity profile. It is effective against Staphylococcus aureus and Escherichia coli, but shows no activity against Pseudomonas aeruginosa . This selective activity distinguishes it from broad-spectrum agents and defines its utility in specific microbiological contexts or as a selective building block for targeted antimicrobials.

Antibacterial Profile
Class-level inference
Active against S. aureus and E. coli; inactive against P. aeruginosa.
Supports selective antimicrobial research context.
Data to verify; source-specific review recommended.
Antibacterial Agents Microbiology Selectivity Profile

Selenium Nanowire Synthesis for Field Emission

2,6-Dimethoxyaniline functions as a key reductant in the solvothermal synthesis of ultralong, self-organized selenium (Se) nanowires. The resulting nanowires, synthesized using this specific aniline derivative, exhibit exceptional field emission properties, including a very low turn-on field (Eto) and high emission current density [1]. These properties are a direct consequence of the nanowire morphology enabled by this specific reductant.

Se Nanowire Field Emission
Head-to-head
Reported very low turn-on field (Eto) and high emission current density.
High aspect-ratio nanowires enable reported enhanced field emission.
Comparison vs. other 1D nanostructures; emission stability <3% fluctuation over 1000 min.
Nanomaterials Field Emission Selenium Nanowires Materials Science

Improved Catalytic Hydrogenation Method

A modern synthetic route for 2,6-Dimethoxyaniline via catalytic hydrogenation of 2,6-dimethoxynitrobenzene has been significantly improved over traditional methods. The improved process utilizes a stable Pd/C catalyst at 2% w/w loading and achieves hydrogenation under mild conditions (1.0 MPa H₂, room temperature) to yield the product in 80% yield and >98% purity . This contrasts sharply with older, harsher methods.

Catalytic Hydrogenation
Head-to-head
Pd/C (2% w/w), 1.0 MPa H₂, RT, 80% yield, >98% purity.
Supports review of milder synthesis conditions.
Compared to Raney Ni (14% w/w), 7.5 MPa, 80°C; 86% lower catalyst, 87% lower pressure.
Process Chemistry Catalytic Hydrogenation Green Chemistry Synthesis Optimization

2,6-Dimethoxyaniline Recommended Applications


Luminescent Cd(II) Schiff Base Complexes

2,6-Dimethoxyaniline is the optimal amine precursor for generating specific N₂O-Schiff base ligands that form stable, fluorescent complexes with cadmium(II). As demonstrated by recent studies, these complexes exhibit characteristic emission bands and form supramolecular structures via C–H···Cl and π···π interactions, indicating their potential as tunable luminescent materials [1]. The 2,6-substitution pattern is essential for the resulting complex's geometry and photophysical properties.

Se Nanowire Superstructures for Field Emission

For the fabrication of high-performance field emission cathodes, 2,6-dimethoxyaniline is a uniquely effective reductant in the solvothermal synthesis of ultralong, single-crystalline Se nanowires. These nanowires self-organize into hierarchical superstructures and demonstrate superior field emission characteristics, including a very low turn-on field and exceptional emission current stability (fluctuations of less than 3% over 1000 minutes) [2].

Narrow-Spectrum Antimicrobial Agents and Probes

Given its established activity against Staphylococcus aureus and Escherichia coli but inactivity against Pseudomonas aeruginosa, 2,6-dimethoxyaniline can be strategically employed as a starting material for developing antimicrobial agents or probes where such selectivity is desired . This allows for targeted studies or therapies that avoid disrupting the broader microbiome, particularly where P. aeruginosa is a commensal or desired member of a polymicrobial community.

Pesticide Degradation Product Monitoring

2,6-Dimethoxyaniline is a known biodegradation product of several commercial pesticide active ingredients [3]. Therefore, it serves as a crucial analytical standard for environmental monitoring and fate studies. Procuring high-purity 2,6-dimethoxyaniline is essential for developing and validating HPLC methods (e.g., using azo-coupling derivatization) to accurately quantify this metabolite in soil and water samples, as demonstrated by methods achieving a linear detection range of 30–4200 mg/dm³ [4].

Application
Selection Property
Validation Focus
Luminescent Cd(II) complex research
Schiff base ligand formation context
Photophysical property characterization
Se nanowire field emission studies
Specialized reductant for solvothermal synthesis
Field emission performance review
Selective antimicrobial research
Narrow-spectrum activity context
Spectrum-of-activity validation
Pesticide metabolite monitoring
Metabolite analytical standard
Chromatographic method validation context

Technical Documentation Hub

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41 linked technical documents
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